Bis(2,4,4-trimethylpentyl)phosphinic acid
Overview
Description
Bis(2,4,4-trimethylpentyl)phosphinic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H35O2P and its molecular weight is 290.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation Studies : It's used for studying the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid (Menoyo, Elizalde, & Almela, 2002).
Chemical Interactions : It helps in studying chemical interactions, particularly the selectivity of dithiophosphinate ligand for trivalent actinide cations in liquid-liquid extraction (Jensen & Bond, 2002).
Metal Extraction and Separation : This acid is pivotal in the extraction of Yb3+ from chloride solution and separating heavy lanthanide ions (Xiong, Wang, & Li, 2005). Additionally, it is used in the extraction of trivalent lanthanide and actinide cations from NaNO3 solutions (Jensen & Bond, 2002).
Polymer Studies : Its role in forming polymers is studied for the selective extraction of cobalt from nickel, with the polymers having long thin chains and a 9 A radius (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).
Nuclear Waste Processing : It is used for the selective separation of uranium from nuclear waste solutions, showcasing greater radioresistance in ionic liquid-based systems than in molecular diluents (Singh et al., 2016).
Metal Adsorption : The acid is also utilized in metal chelating nonwoven nanofiber mats for metal adsorption and desorption studies (Rathna, Birajdar, Bhagwani, & Paul, 2013).
Extraction and Recovery : Its application extends to the selective recovery of zinc from sulphate solutions containing calcium (Rickelton & Boyle, 1990) and reducing aqueous acidity during the extraction and stripping of Lanthanide metals by Liquid Surfactant Membranes (Qin Qing, 2002).
Sensor Development : It's used as an electroactive material for the preparation of PVC-based Zn2+-selective electrodes (Gupta, Jain, Singh, & Khurana, 1998).
Nickel-Cobalt Extraction : Demonstrated as an excellent extractant for nickel-cobalt extraction with high yield efficiency (Lv Chang-shan, 2010).
Removing Sodium from Solutions : Its application extends to removing sodium from solutions (Fu, Hu, Liu, & Golding, 1990).
Samarium(III) Extraction : Exhibits higher selectivity in extracting samarium(III) from chloride medium when mixed with 8-hydroxyquinoline (Wang, Du, & Liu, 2012).
Cobalt Extraction Technology : It can be used in cobalt extraction technology to prevent cobalt oxidation and increase the rate of cobalt reduction to Co(II) (Grigorieva & Fleitlikh, 2015).
Spectral Analysis : The Infrared and Raman spectra of rare earth complexes of this acid were measured to study the Ln-O vibrations and their principally ionic bonds (Zeng Guangfu, 1993).
Lithium Extraction : A novel phosphonium ionic liquid showed higher extraction efficiency for lithium compared to this phosphinic acid (Shi et al., 2017).
Bismuth Transport : Demonstrated high selectivity and efficiency in transporting bismuth ions through bulk liquid membranes (Yamini, Chaloosi, & Ebrahimzadeh, 2002).
Chemical Analysis : Recognized as a commercial reagent in chemical analysis (Menoyo & Elizalde, 2002).
Efficiency Improvement : Converting it into its sodium salt improves extraction efficiency for removing cobalt(II) and zinc(II) from sulphate solutions (Regel-Rosocka, Staszak, Wieszczycka, & Masalska, 2016).
Silver Extraction : Used in solvent extraction of silver from nitrate media, forming multi-nuclear oligomeric complexes (Sole, Ferguson, & Hiskey, 1994).
Safety and Hazards
Bis(2,4,4-trimethylpentyl)phosphinic acid is classified as a hazardous substance . It can cause skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin and eyes, and preventing its release to the environment .
Mechanism of Action
Target of Action
Bis(2,4,4-trimethylpentyl)phosphinic acid, also known as Cyanex 272 , is primarily used as an extractant in the separation of metals. Its primary targets are metal ions, particularly nickel, cobalt, and rare earth ions . These metal ions play crucial roles in various industrial applications, including the production of batteries and catalysts.
Mode of Action
The compound interacts with its targets (metal ions) through a process known as liquid-liquid extraction . In this process, the compound forms complexes with the metal ions, allowing them to be separated from their original solution. The formation of these complexes is influenced by the compound’s phosphinic acid group, which can donate electrons to the metal ions, facilitating their extraction .
Result of Action
The primary result of this compound’s action is the extraction and separation of metal ions from solutions . This can have various molecular and cellular effects, depending on the specific ions involved and their roles in biological systems. For instance, the extraction of essential metal ions can disrupt normal cellular functions, while the removal of toxic metal ions can mitigate their harmful effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s extraction efficiency can be affected by the pH and temperature of the solution . Additionally, the presence of other substances, such as impurities or competing ions, can also influence the compound’s extraction ability .
Properties
IUPAC Name |
bis(2,4,4-trimethylpentyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXFOKCUIZCKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868724 | |
Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
83411-71-6 | |
Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83411-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanex 272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083411716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4,4-trimethylpentyl)phosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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